4-(Pirrolidin-1-ilmetil)anilina

Descripción general

Descripción

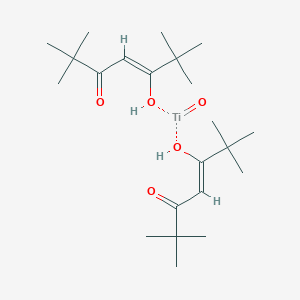

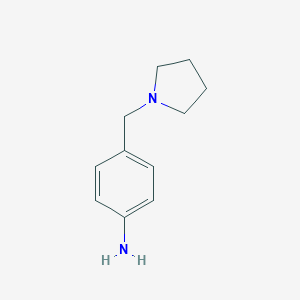

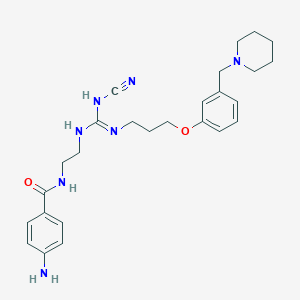

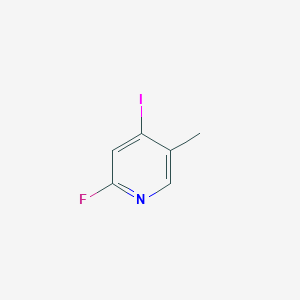

“4-(Pyrrolidin-1-ylmethyl)aniline” is an organic compound with the molecular formula C11H16N2 . It is a derivative of aniline, where an aniline molecule is attached to a pyrrolidine ring . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “4-(Pyrrolidin-1-ylmethyl)aniline” and its derivatives can be achieved through various synthetic strategies. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-ylmethyl)aniline” is characterized by a pyrrolidine ring attached to an aniline molecule . The empirical formula is C11H16N2 . The SMILES string representation isNC(C=C1)=CC=C1CN2CCCC2 . Physical And Chemical Properties Analysis

“4-(Pyrrolidin-1-ylmethyl)aniline” is a solid compound . Its molecular weight is 176.26 . The compound may contain up to 0.5 eq water .Mecanismo De Acción

4-PMPA acts as an inhibitor of 4-(Pyrrolidin-1-ylmethyl)aniline. This enzyme is responsible for the breakdown of several neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting 4-(Pyrrolidin-1-ylmethyl)aniline, 4-PMPA can increase the concentrations of these neurotransmitters in the brain, leading to potential therapeutic effects.

Biochemical and Physiological Effects

4-PMPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-PMPA can inhibit the activity of 4-(Pyrrolidin-1-ylmethyl)aniline, leading to increased concentrations of serotonin, dopamine, and norepinephrine in the brain. This can result in a number of therapeutic effects, including antidepressant and anxiolytic effects. Additionally, 4-PMPA has been shown to have anticonvulsant and analgesic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-PMPA is a useful compound for laboratory experiments due to its ability to act as a potent inhibitor of 4-(Pyrrolidin-1-ylmethyl)aniline. This can be beneficial for studies of neurotransmitter release and reuptake, as well as for studies of enzyme inhibition. However, 4-PMPA has some limitations for laboratory experiments. For example, it is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, 4-PMPA can be toxic in high concentrations, so it is important to use it with caution in laboratory experiments.

Direcciones Futuras

There are a variety of potential future directions for the use of 4-PMPA in scientific research. For example, further research could be conducted to explore the potential therapeutic effects of 4-PMPA in the treatment of neurological and psychiatric disorders. Additionally, further research could be conducted to explore the potential use of 4-PMPA in the treatment of drug addiction. Additionally, 4-PMPA could be used in studies of enzyme inhibition, drug metabolism, and neurotransmitter release and reuptake. Finally, 4-PMPA could be used in studies of the development of new drugs and drug delivery systems.

Aplicaciones Científicas De Investigación

Química medicinal: Agentes anticancerígenos

4-(Pirrolidin-1-ilmetil)anilina: se ha utilizado en la síntesis de derivados de pirimidina que actúan como potentes inhibidores duales de las quinasas Mer y c-Met . Estas quinasas a menudo se sobreexpresan en varios tumores, lo que las convierte en objetivos ideales para los fármacos antitumorales. El compuesto ha mostrado una robusta actividad inhibitoria y buenas actividades antiproliferativas en células cancerosas, lo que sugiere su potencial como un andamiaje valioso en el diseño de fármacos anticancerígenos.

Biotecnología: Investigación proteómica

Este compuesto se utiliza en la investigación proteómica como un bloque de construcción para sintetizar péptidos y proteínas . Su versatilidad estructural permite la introducción de modificaciones que pueden mejorar la afinidad de unión o la especificidad de las biomoléculas, lo cual es crucial en el desarrollo de nuevas herramientas biotecnológicas.

Síntesis orgánica: Intermediario para moléculas complejas

This compound: sirve como intermedio en la síntesis de moléculas orgánicas complejas . Su reactividad permite que se introduzcan varios grupos funcionales, facilitando la creación de diversas arquitecturas moleculares. Esto es particularmente útil en la síntesis de productos naturales y productos farmacéuticos.

Investigación farmacéutica: Desarrollo de fármacos

El papel del compuesto en la investigación farmacéutica es significativo debido a su participación en la síntesis de varios candidatos a fármacos . Se ha utilizado para desarrollar moléculas con posibles aplicaciones terapéuticas, como fármacos antibacterianos, antifúngicos y activos del SNC.

Aplicaciones industriales: Fabricación química

En un contexto industrial, This compound es un producto químico valioso en la fabricación de tintes, pigmentos y otros productos químicos finos . Sus propiedades químicas lo hacen adecuado para reacciones a gran escala, que son integrales en la producción de materiales utilizados en productos cotidianos.

Safety and Hazards

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142335-64-6 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)

![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)

![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)